2-(2,2-Dimethylpropanoyl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylpropanoyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C11H16O3 It is a derivative of cyclohexane-1,3-dione, featuring a 2,2-dimethylpropanoyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanoyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropanoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2,2-Dimethylpropanoyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropanoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethylcyclopropyl)carbonylcyclohexane-1,3-dione
- 2-(2,2-Dimethylbutanoyl)cyclohexane-1,3-dione
- 2-(2,2-Dimethylpentanoyl)cyclohexane-1,3-dione
Uniqueness
2-(2,2-Dimethylpropanoyl)cyclohexane-1,3-dione is unique due to its specific structural features, such as the presence of a 2,2-dimethylpropanoyl group. This structural uniqueness can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
2-(2,2-Dimethylpropanoyl)cyclohexane-1,3-dione is a compound belonging to the class of 2-acyl-cyclohexane-1,3-diones, which have garnered interest due to their biological activities, particularly as herbicides. This article provides an overview of the biological activity of this compound, focusing on its interactions with specific enzymes and potential applications in agricultural practices.
Structure and Synthesis
The structural backbone of this compound includes a cyclohexane ring with a 1,3-dione functionality crucial for its biological activity. The synthesis of related compounds has been extensively studied, revealing that modifications to the acyl group and side chains can significantly influence their inhibitory effects on target enzymes.
Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)
One of the primary biological activities of this compound is its inhibitory effect on HPPD, an enzyme involved in the biosynthesis of plastoquinone and carotenoids in plants. This inhibition is critical as it disrupts essential metabolic pathways in target species.
- Inhibitory Potency : The compound exhibits potent inhibitory activity against HPPD. In a study involving various congeners derived from natural products like Peperomia, compounds with similar structures demonstrated IC50 values in the low micromolar range. For instance, a closely related compound showed an IC50 value of 0.18 μM, indicating a high level of activity compared to commercial herbicides like sulcotrione (IC50: 0.25 μM) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of a 1,3-dione moiety is essential for HPPD inhibition. Compounds with aliphatic side chains ranging from 9 to 11 carbons were found to be optimal for activity. The introduction of additional functional groups beyond the basic structure often resulted in decreased potency .
Case Study 1: Herbicidal Applications
In agricultural settings, compounds similar to this compound are being explored as potential herbicides. The ability to inhibit HPPD positions these compounds as effective tools against various weed species. Field trials have indicated that these compounds can reduce weed biomass significantly when applied at appropriate concentrations.
Case Study 2: Environmental Impact
Research has also focused on the environmental impact of using such compounds as herbicides. Studies have shown that while effective against target weeds, there is a need to evaluate their long-term ecological effects and potential toxicity to non-target species.
Data Summary
Compound Name | IC50 (μM) | Target Enzyme | Source |
---|---|---|---|
This compound | TBD | HPPD | Synthetic studies |
Related Compound A | 0.18 | HPPD | Peperomia derivatives |
Sulcotrione | 0.25 | HPPD | Commercial herbicide |
Properties
Molecular Formula |
C11H16O3 |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)10(14)9-7(12)5-4-6-8(9)13/h9H,4-6H2,1-3H3 |
InChI Key |
ODQLVYOBNXCOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1C(=O)CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.